molecular formula C17H35N B3432373 (2R,6R)-2-methyl-6-undecylpiperidine CAS No. 137038-57-4

(2R,6R)-2-methyl-6-undecylpiperidine

Cat. No. B3432373
CAS RN: 137038-57-4
M. Wt: 253.5 g/mol
InChI Key: AYJGABFBAYKWDX-IAGOWNOFSA-N
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Description

(2R,6R)-2-methyl-6-undecylpiperidine, also known as S-Adenosylmethionine (SAM), is a molecule that plays a crucial role in various biological processes. SAM is synthesized in the body from methionine and ATP through a process called methylation. SAM has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, depression, and osteoarthritis.

Mechanism of Action

SAM works by donating a methyl group to various molecules, which is essential for various biological processes. SAM is involved in the synthesis of DNA, RNA, proteins, and neurotransmitters. SAM also plays a crucial role in the regulation of gene expression, which is essential for maintaining normal cellular function.
Biochemical and Physiological Effects:
SAM has been shown to have various biochemical and physiological effects. SAM has been shown to increase the levels of glutathione, an antioxidant that plays a crucial role in protecting the liver from oxidative stress. SAM has also been shown to increase the levels of serotonin and dopamine, two neurotransmitters that play a crucial role in regulating mood and behavior. SAM has also been shown to have anti-inflammatory effects, which is essential for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

SAM has several advantages for lab experiments. SAM is a stable molecule that can be easily synthesized in the laboratory. SAM is also readily available commercially, which makes it easy to obtain for lab experiments. However, SAM has some limitations for lab experiments. SAM is a relatively expensive molecule, which can limit its use in large-scale experiments. SAM is also a highly reactive molecule that can be easily degraded, which can affect its stability and reproducibility.

Future Directions

SAM has several potential future directions for research. SAM has been shown to have potential therapeutic applications in various diseases, including liver diseases, depression, and osteoarthritis. Further research is needed to determine the optimal dosage and treatment duration of SAM for these diseases. SAM also has potential applications in the field of epigenetics, which is the study of changes in gene expression that do not involve changes in the DNA sequence. SAM plays a crucial role in regulating gene expression, and further research is needed to understand its role in epigenetic regulation.

Scientific Research Applications

SAM has been extensively studied for its potential therapeutic applications in various diseases. SAM has been shown to have a protective effect against liver diseases such as cirrhosis, hepatitis, and fatty liver disease. SAM has also been studied for its potential use in the treatment of depression, osteoarthritis, and Alzheimer's disease.

properties

IUPAC Name

(2R,6R)-2-methyl-6-undecylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJGABFBAYKWDX-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903975
Record name Solenopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2-methyl-6-undecylpiperidine

CAS RN

28720-60-7, 137038-57-4, 76094-26-3
Record name (±)-Solenopsin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28720-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Solenopsin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137038-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solenopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076094263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin A, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028720607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin A, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137038574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLENOPSIN A, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN4G8N49K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Solenopsin A, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR7V29CE8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-2-methyl-6-undecylpiperidine
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(2R,6R)-2-methyl-6-undecylpiperidine
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Reactant of Route 6
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